6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine
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Overview
Description
6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chlorophenyl group at the 6th position, a methyl group at the 2nd position, and a trifluoromethyl group at the 4th position of the pyrimidine ring. The unique combination of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate chalcone. This intermediate is then cyclized with guanidine hydrochloride under basic conditions to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The presence of the chlorophenyl group allows for nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Scientific Research Applications
6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Additionally, the chlorophenyl group can engage in π-π interactions with aromatic residues in the target proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine
- Trifluoromethyl-containing polysubstituted pyrimidine derivatives
Uniqueness
6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The presence of both a chlorophenyl and a trifluoromethyl group enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Properties
Molecular Formula |
C12H8ClF3N2 |
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Molecular Weight |
272.65 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H8ClF3N2/c1-7-17-10(6-11(18-7)12(14,15)16)8-2-4-9(13)5-3-8/h2-6H,1H3 |
InChI Key |
LMMODJJILCPZHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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